molecular formula C7H6ClN3O2 B12437428 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B12437428
M. Wt: 199.59 g/mol
InChI Key: QVUMINGBYHPNRO-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids and play a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride typically involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride with 2,3-diaminopyridine in methanol .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to facilitate the efficient formation of the imidazo[4,5-b]pyridine core .

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives that can be further utilized in medicinal chemistry .

Scientific Research Applications

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)9-3-10-6;/h1-3H,(H,11,12)(H,8,9,10);1H

InChI Key

QVUMINGBYHPNRO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)NC=N2.Cl

Origin of Product

United States

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